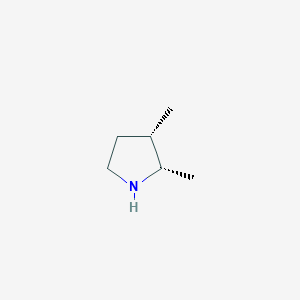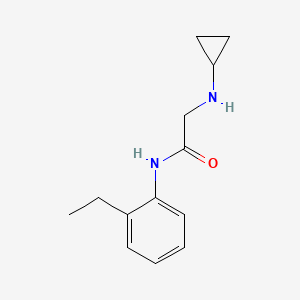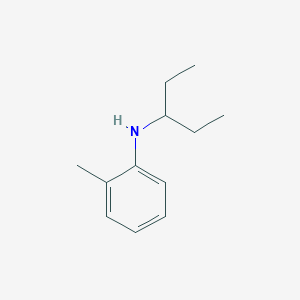![molecular formula C12H15N3O2 B12108000 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione est un composé hétérocyclique présentant une structure cyclique diazinane. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La présence du groupe amino et du cycle diazinane en fait un composé polyvalent pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione implique généralement la réaction de la 4-méthylbenzylamine avec un précurseur de diazinane approprié dans des conditions contrôlées. La réaction est réalisée en présence d’un agent de condensation pour faciliter la formation du cycle diazinane. Les conditions de réaction, telles que la température, le solvant et le temps de réaction, sont optimisées pour obtenir un rendement et une pureté élevés du produit .
Méthodes de production industrielle
Pour la production industrielle, le processus de synthèse est mis à l’échelle, et des réacteurs à flux continu sont souvent utilisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement surveillées, et des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les amines sont utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .
4. Applications de la recherche scientifique
6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione présente plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Mécanisme D'action
Le mécanisme d’action du 6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Aminopyrimidine : Une classe de composés présentant des caractéristiques structurales et des propriétés chimiques similaires.
Pyrido[2,3-d]pyrimidine : Une autre classe de composés présentant des activités biologiques comparables.
Unicité
6-Amino-5-[(4-méthylphényl)méthyl]-1,3-diazinane-2,4-dione est unique en raison de sa structure cyclique diazinane spécifique et de la présence du groupe 4-méthylphényl. Ces caractéristiques structurales confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
6-amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-7-2-4-8(5-3-7)6-9-10(13)14-12(17)15-11(9)16/h2-5,9-10H,6,13H2,1H3,(H2,14,15,16,17) |
Clé InChI |
IAOJLJQWMOWKDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2C(NC(=O)NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

